3-Bromo-4-(trifluoromethyl)isoquinoline
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Overview
Description
3-Bromo-4-(trifluoromethyl)isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their nitrogen-containing heteroaromatic structure, which consists of a benzene ring fused to a pyridine ring. The presence of bromine and trifluoromethyl groups in this compound imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(trifluoromethyl)isoquinoline can be achieved through several methods. One common approach involves the bromination of 4-(trifluoromethyl)isoquinoline using bromine in nitrobenzene as a solvent . Another method includes the use of Suzuki–Miyaura coupling, where a boron reagent is coupled with a brominated isoquinoline derivative under palladium catalysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiols, and palladium catalysts.
Oxidation and Reduction: Reagents such as potassium permanganate or hydrogen gas can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Products include various substituted isoquinolines, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced isoquinoline derivatives.
Scientific Research Applications
3-Bromo-4-(trifluoromethyl)isoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
4-(Trifluoromethyl)isoquinoline: Lacks the bromine atom but shares similar chemical properties.
3-Bromoisoquinoline: Lacks the trifluoromethyl group but has similar reactivity due to the presence of bromine.
Uniqueness: 3-Bromo-4-(trifluoromethyl)isoquinoline is unique due to the combined presence of both bromine and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, making it valuable in various applications .
Properties
Molecular Formula |
C10H5BrF3N |
---|---|
Molecular Weight |
276.05 g/mol |
IUPAC Name |
3-bromo-4-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H5BrF3N/c11-9-8(10(12,13)14)7-4-2-1-3-6(7)5-15-9/h1-5H |
InChI Key |
RALKUKNQUWLENV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2C(F)(F)F)Br |
Origin of Product |
United States |
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